1-Bromo-2,4,5-trifluoro-3-methoxybenzene
Overview
Description
1-Bromo-2,4,5-trifluoro-3-methoxybenzene is an organic compound with the molecular formula C7H4BrF3O and a molecular weight of 241.01 g/mol . It is a brominated and fluorinated aromatic compound, which makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4,5-trifluoro-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,4,5-trifluoro-3-methoxyaniline using bromine or a brominating agent under controlled conditions . The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4,5-trifluoro-3-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as cyanide (CuCN) to form 2,4,5-trifluoro-3-methoxybenzonitrile.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.
Reduction: The compound can be reduced to form the corresponding fluorinated benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: CuCN in N-methyl-2-pyrrolidone at 150°C.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
2,4,5-Trifluoro-3-methoxybenzonitrile: Formed by nucleophilic substitution with CuCN.
2,4,5-Trifluoro-3-methoxybenzoic acid: Formed by oxidation of the methoxy group.
Scientific Research Applications
1-Bromo-2,4,5-trifluoro-3-methoxybenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4,5-trifluoro-3-methoxybenzene involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the substitution by nucleophiles, leading to the formation of various derivatives . The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electron density on the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-fluoro-2-methoxybenzene
- 1-Bromo-2,4,5-trifluorobenzene
- 1-Bromo-3-(trifluoromethoxy)benzene
Uniqueness
1-Bromo-2,4,5-trifluoro-3-methoxybenzene is unique due to the presence of both bromine and trifluoromethoxy groups on the aromatic ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses. The trifluoromethoxy group, in particular, enhances the compound’s electron-withdrawing properties, which can influence the reactivity of the aromatic ring in different chemical reactions .
Properties
IUPAC Name |
1-bromo-2,4,5-trifluoro-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGCPIZPGZOQEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555848 | |
Record name | 1-Bromo-2,4,5-trifluoro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13332-24-6 | |
Record name | 1-Bromo-2,4,5-trifluoro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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